molecular formula C7H6FNO2S B3378542 6-Fluoro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione CAS No. 143185-05-1

6-Fluoro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione

Cat. No. B3378542
Key on ui cas rn: 143185-05-1
M. Wt: 187.19 g/mol
InChI Key: ZPSHATZVADDRFC-UHFFFAOYSA-N
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Patent
US05504095

Procedure details

2-amino-4-fluorobenzylsulfonate (11.0 g) was added to phosphorous oxychloride (100 ml) at 50° C. and the mixture was heated under reflux for 6 hours. The reaction mixture was concentrated in vacuo and the resulting grease was poured into ice-water mixture. A sodium hydroxide solution was added to the mixture at 0° C. until the mixture was basic. Insoluble material was filtered off and washed with water. The filtrate was treated with aqueous hydrochloric acid solution (pH=2.5). The crude product was separated by filtration. Ethyl acetate was added to the precipitate and the insoluble material was filtered off. The filtrate was concentrated in vacuo, to give 1,3-dihydro-6-fluoro-2,1-benzisothiazole 2,2-dioxide (3.2 g)
Name
2-amino-4-fluorobenzylsulfonate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:3]=1[CH2:4][S:5]([O-])(=[O:7])=[O:6]>P(Cl)(Cl)(Cl)=O>[F:13][C:11]1[CH:10]=[CH:9][C:3]2[CH2:4][S:5](=[O:7])(=[O:6])[NH:1][C:2]=2[CH:12]=1

Inputs

Step One
Name
2-amino-4-fluorobenzylsulfonate
Quantity
11 g
Type
reactant
Smiles
NC1=C(CS(=O)(=O)[O-])C=CC(=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the resulting grease was poured into ice-water mixture
ADDITION
Type
ADDITION
Details
A sodium hydroxide solution was added to the mixture at 0° C. until the mixture
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
The filtrate was treated with aqueous hydrochloric acid solution (pH=2.5)
CUSTOM
Type
CUSTOM
Details
The crude product was separated by filtration
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the precipitate
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(CS(N2)(=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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